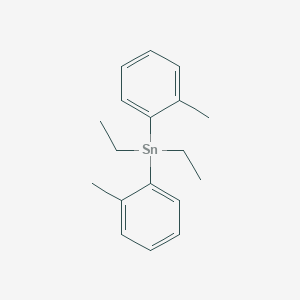
Diethylbis(2-methylphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylbis(2-methylphenyl)stannane is an organotin compound with the chemical formula C18H24Sn. It is a derivative of stannane, where the tin atom is bonded to two ethyl groups and two 2-methylphenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylbis(2-methylphenyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium fluoride, in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
Diethylbis(2-methylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives .
Scientific Research Applications
Diethylbis(2-methylphenyl)stannane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in medical imaging.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of diethylbis(2-methylphenyl)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include oxidative addition, reductive elimination, and transmetalation, which are common in organotin chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyltin dichloride: Another organotin compound with similar reactivity but different substituents.
Tetraphenyltin: A compound with four phenyl groups attached to the tin atom.
Tributyltin chloride: Known for its use as a biocide and in antifouling paints.
Uniqueness
Diethylbis(2-methylphenyl)stannane is unique due to the presence of both ethyl and 2-methylphenyl groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
63400-52-2 |
|---|---|
Molecular Formula |
C18H24Sn |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
diethyl-bis(2-methylphenyl)stannane |
InChI |
InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-5H,1H3;2*1H2,2H3; |
InChI Key |
FGEGFEQGRCOPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
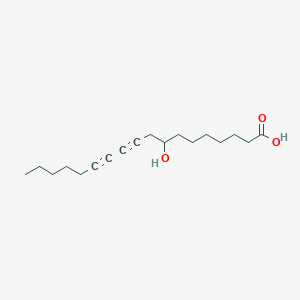
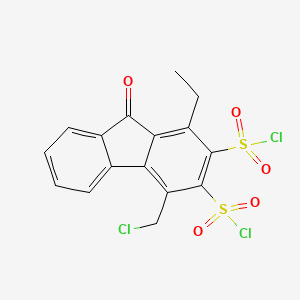
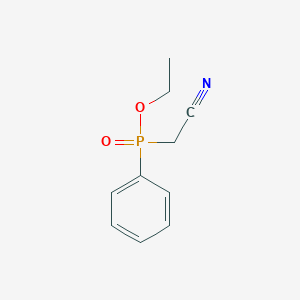
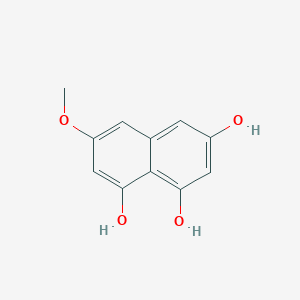

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
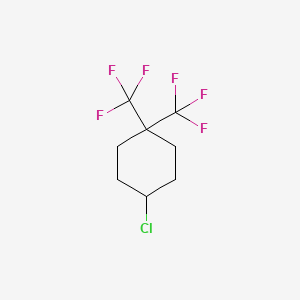
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

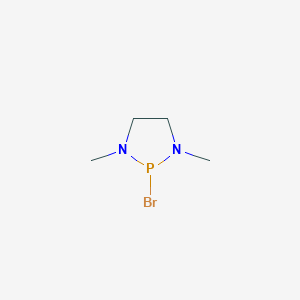
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
